1,1-Diallylhydrazine
Description
Contextualization of N-Substituted Hydrazines in Chemical Research
N-substituted hydrazines constitute a significant and versatile class of organic compounds, distinguished by the attachment of one or more organic groups to the nitrogen atoms of the hydrazine (B178648) (H₂N-NH₂) core. Hydrazine, the parent compound, is recognized as a colorless, fuming oily liquid with an ammonia-like odor, finding extensive use in diverse applications such as rocket propellants, fuel cells, and as a fundamental chemical reactant in the synthesis of pharmaceuticals and pesticides. nih.govresearchgate.net The strategic substitution of hydrogen atoms with various alkyl, aryl, or other functional groups leads to a profound modification of the parent hydrazine's chemical and physical attributes, thereby generating a wide array of derivatives with distinct reactivities and applications. dtic.mil
These N-substituted hydrazines serve as pivotal intermediates and foundational building blocks in the realm of organic synthesis, particularly for the construction of intricate molecular architectures. researchgate.net They act as precursors for numerous compounds of considerable academic and industrial interest, including aza-peptides. Aza-peptides are peptide analogues in which an alpha-carbon atom has been replaced by a nitrogen atom, a structural alteration that can impart modified conformational properties and enhanced resistance to proteolytic degradation, rendering them valuable tools in structure-activity relationship studies and drug design. huji.ac.il Furthermore, hydrazones, another important class of compounds derived from hydrazines, possess an azomethine (-NHN=CH-) proton and are extensively investigated for their broad spectrum of biological activities, encompassing antimicrobial, analgesic, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netmdpi.com The inherent versatility of the hydrazone functional group, largely attributed to its facile synthesis, modularity, and unique structural characteristics, facilitates its integration into various applications, including supramolecular chemistry. researchgate.net
The academic significance of N-substituted hydrazines spans multiple scientific disciplines, including medicine, agricultural chemistry, and materials science. This broad utility stems from their capacity to engage in a wide range of chemical transformations such as alkylation, condensation, and cyclization reactions. researchgate.netrjptonline.orgresearchgate.net Their established role as potent reducing agents and their ability to form stable salts with mineral acids further underscore their importance in both fundamental chemical research and industrial processes. dtic.mil
Historical Perspective on Early Academic Inquiries Involving Diallylhydrazine
Early academic investigations into diallylhydrazine compounds, including 1,1-diallylhydrazine, were conducted within the broader framework of exploring substituted hydrazine derivatives. Research conducted in the mid-20th century, exemplified by a 1953 report detailing lower aliphatic derivatives of hydrazine, provided initial insights into the existence and fundamental properties of this compound. dtic.mil These foundational studies aimed to characterize the basic chemical attributes of these compounds, such as their physical state, distinctive odor, and relative basicity. For instance, it was observed that mono- and unsymmetrically di-substituted hydrazines exhibited greater basicity compared to the parent hydrazine, whereas symmetrically di-substituted derivatives were notably weaker bases. dtic.mil
The synthesis of diallylhydrazine derivatives constituted a key area of early inquiry, frequently involving the reaction of allyl halides with hydrazine hydrate. researchgate.net However, these conventional synthetic approaches often presented challenges regarding selectivity and reproducibility, commonly resulting in moderate yields and the co-formation of undesirable by-products. researchgate.net Consequently, researchers endeavored to refine these synthetic routes, exploring innovative strategies such as the implementation of protecting groups to precisely control the regioselectivity of allylation reactions. researchgate.net For example, studies investigated the allylation of Boc-protected hydrazines (e.g., 1,2-bis-Boc-hydrazine) with the aim of achieving improved control over the formation of specific mono- or di-substituted products. researchgate.net These historical endeavors were instrumental in establishing the groundwork for the subsequent development of more efficient and selective synthetic methodologies for diallylhydrazine and its related analogues.
Overview of Current Academic Research Trajectories for this compound
Current academic research trajectories concerning this compound continue to expand upon its fundamental chemical properties, investigating its potential in advanced synthetic methodologies and as a precursor for novel functional materials. While detailed specific research findings solely on this compound are not extensively available in the provided search results, the broader context of N-substituted hydrazines and diallyl-substituted compounds suggests several promising avenues of ongoing academic interest.
A significant research trajectory involves the pursuit of more efficient and selective synthetic routes for this compound and other diallyl-substituted compounds. The presence of two reactive allyl groups provides multiple sites for further chemical modification through various addition reactions, coupling reactions, and oxidation processes, thus positioning it as a versatile building block in organic synthesis. researchgate.net Researchers are likely exploring novel catalytic systems or sophisticated protecting group strategies to achieve precise control over these reactions, which could lead to the synthesis of complex molecules with finely tuned properties.
Furthermore, given the established importance of N-substituted hydrazines in the synthesis of biologically active compounds, this compound holds potential as a scaffold for the development of new pharmaceutical leads or agrochemicals. The diallyl moiety can serve as a versatile handle for introducing diverse functionalities, potentially yielding compounds with desired biological activities. For instance, the synthesis of novel hydrazide and hydrazone derivatives from various precursors remains an active area of research, with many such compounds demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. researchgate.netmdpi.comrjptonline.org
The exploration of this compound within materials science represents another potential research trajectory. Its unique molecular structure may lend itself to the creation of specialized polymers or other advanced materials possessing specific properties, such as those applicable in sensing technologies or catalysis. The inherent reactivity of the allyl groups could be leveraged for polymerization reactions or for grafting onto existing material surfaces, thereby modifying their characteristics.
Finally, academic research continues to refine the understanding of the fundamental physical and chemical properties of such compounds. This often involves the application of advanced analytical techniques to elucidate reaction mechanisms and detailed structural characteristics. Such studies are crucial for expanding the synthetic utility and potential applications of this compound and related compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1-bis(prop-2-enyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-5-8(7)6-4-2/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVLRUMEBXYJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020393 | |
| Record name | 1,1-Diallylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5164-11-4 | |
| Record name | 1,1-Diallyhydrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005164114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diallylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,1 Diallylhydrazine and Its Derivatives
Refinements of Alkylation Strategies for Selective N-Diallylation.organic-chemistry.orgsioc-journal.cn
Traditional methods for the synthesis of substituted hydrazines often involve multiple steps, including protection and deprotection, which can be inefficient. d-nb.infoorganic-chemistry.org Recent advancements have focused on developing more direct and selective alkylation strategies.
Optimization of Reaction Conditions and Reagent Equivalency for High Selectivity.sioc-journal.cn
The selective synthesis of 1,1-diallylhydrazine can be achieved through the careful control of reaction conditions and the stoichiometry of reagents. One effective method involves the allylation of a protected hydrazine (B178648), such as tert-butoxycarbonylhydrazine (Boc-hydrazine). umich.eduut.ee When Boc-hydrazine is reacted with allyl bromide in acetonitrile (B52724) using sodium hydrogen carbonate as the base, 1,1-diallyl-2-Boc-hydrazine is formed with a 56% yield. umich.eduresearchgate.net The subsequent removal of the Boc protecting group with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) yields this compound. umich.edu This method demonstrates high selectivity for the 1,1-diallylated product, with no formation of the mono-allylated hydrazine observed. researchgate.net
The choice of base is crucial; stronger bases or different solvents can lead to different product distributions. For instance, using triethylamine (B128534) as the base with Boc-hydrazine and allyl bromide in acetonitrile resulted in the formation of a salt, which inhibited the allylation reaction. umich.edu
The direct allylation of hydrazine monohydrate with allyl bromide is a simpler, one-step approach, but it typically results in a mixture of monoallyl- and diallylhydrazines. umich.eduut.ee The separation of these products is challenging due to their similar physical and chemical properties, making this method less efficient for isolating pure this compound. researchgate.net
| Starting Material | Reagents and Conditions | Product | Yield (%) | Selectivity | Reference |
| Hydrazine monohydrate | Allyl bromide, 70°C, 1h | Mixture of allyl- and diallylhydrazine | 13 (57 for mixture) | No | umich.eduresearchgate.net |
| Boc-hydrazine | Allyl bromide, NaHCO₃, Acetonitrile, reflux | 1,1-Diallyl-2-Boc-hydrazine | 56 | Yes | umich.eduresearchgate.net |
Comparative Analysis of Protecting Group Strategies (e.g., Boc-Hydrazines) in this compound Synthesis.organic-chemistry.orgsioc-journal.cn
The use of protecting groups is a cornerstone of modern synthetic chemistry, allowing for the selective functionalization of complex molecules. ut.ee In the context of this compound synthesis, various protected hydrazine precursors have been explored to control the regioselectivity of allylation. organic-chemistry.orgumich.edu
Boc-Hydrazine: As discussed previously, Boc-hydrazine serves as an effective precursor for the selective synthesis of this compound. umich.eduresearchgate.net The Boc group deactivates the adjacent nitrogen, directing the second allylation to the same nitrogen atom. umich.edu
1,2-Bis-Boc-Hydrazine: The allylation of 1,2-bis-Boc-hydrazine under phase-transfer catalysis (PTC) conditions has shown variable selectivity. While small-scale reactions can yield the mono-allylated product, scaling up often leads to a mixture of mono- and di-substituted products. umich.edu This scale-dependent selectivity may be attributed to factors like localized reagent concentrations.
1,1,2-Tri-Boc-Hydrazine: The use of 1,1,2-tri-Boc-hydrazine offers a highly selective route to mono-allylated hydrazine. Allylation under PTC conditions followed by deprotection with trifluoroacetic acid provides allylhydrazine (B1197363) with high purity and an 82% yield for the protected intermediate. umich.edu This method effectively prevents the formation of disubstituted byproducts.
| Hydrazine Precursor | Key Features | Outcome of Allylation | Reference |
| Boc-hydrazine | Selectively directs allylation to one nitrogen. | Yields this compound after deprotection. | umich.eduresearchgate.net |
| 1,2-Bis-Boc-hydrazine | Selectivity is dependent on reaction scale. | Can produce mixtures of mono- and diallylated products. | umich.edu |
| 1,1,2-Tri-Boc-hydrazine | Allows for exclusive mono-alkylation. | High yield of mono-allylated product. | umich.edu |
Development of Novel Hydrazination Techniques for Diallyl-Substituted Scaffolds.organic-chemistry.org
Beyond the direct alkylation of hydrazine, recent research has explored novel methods for introducing the hydrazine moiety onto molecules already containing diallyl groups.
Lewis Base Promoted Direct Reductive Hydrazination Approaches.organic-chemistry.org
A noteworthy development is the Lewis base-promoted direct reductive hydrazination. organic-chemistry.org This method facilitates the synthesis of 1,1-disubstituted hydrazines from various ketones and aldehydes by reacting them with phenylhydrazines. The reaction is catalyzed by Lewis bases such as hexamethylphosphoramide (B148902) (HMPA) and N,N-dimethylacetamide (DMAc), providing good yields in a straightforward manner. organic-chemistry.org While this has been demonstrated with phenylhydrazines, the principle could potentially be extended to other hydrazine derivatives and diallyl-substituted carbonyl compounds.
Catalytic Approaches in the Synthesis of N-Diallylated Hydrazine Systems.organic-chemistry.org
Catalytic methods offer efficient and selective routes to N-diallylated hydrazines. Iridium-catalyzed N-allylation of hydrazones and hydrazides with allylic carbonates has been shown to be highly chemo- and regioselective. organic-chemistry.org This reaction, conducted at room temperature, produces branched allylic isomers exclusively. organic-chemistry.org
Palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines also provides a mild and highly regioselective method for synthesizing N,N-disubstituted hydrazines. organic-chemistry.org Furthermore, iron-catalyzed nitrene transfer reactions have emerged as a method for the N-amidation of arylamines, producing hydrazides which are precursors to hydrazines. chemistryviews.org These catalytic systems provide powerful tools for the construction of complex hydrazine derivatives.
Chemo- and Regioselectivity in the Functionalization of this compound.organic-chemistry.org
The functionalization of this compound itself presents challenges and opportunities related to chemo- and regioselectivity. wikipedia.orgrsc.org The two allyl groups and the N-N bond are all potential sites for chemical modification.
The selective reaction at one functional group in the presence of others is a key challenge in organic synthesis. rsc.org For this compound, reactions can be directed to either the nitrogen atoms or the allyl double bonds. For example, acylation would likely occur at the more nucleophilic nitrogen atom. The allyl groups can undergo typical alkene reactions, such as addition or oxidation. Controlling the reaction conditions and choice of reagents is paramount to achieving the desired functionalization. For instance, in palladium-catalyzed hydroamination reactions involving hydrazine derivatives and dienes, the regioselectivity is controlled by the reagent, allowing for the versatile synthesis of allylamines. nih.gov The inherent reactivity of the different functional groups in this compound can be exploited to build more complex molecular architectures.
Scale-Up Considerations and Process Intensification in this compound Production Research
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and opportunities. Successful scale-up necessitates a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards, while process intensification offers pathways to more efficient, safer, and sustainable manufacturing. Key considerations revolve around managing reaction selectivity, handling hazardous materials, and optimizing separation and purification processes.
A significant challenge in the synthesis of this compound is controlling the selectivity of the alkylation reaction. The direct alkylation of hydrazine with an allyl halide, such as allyl bromide, is a common laboratory method. umich.edu However, this approach often yields a complex mixture of mono-, di- (both 1,1- and 1,2-isomers), and tri-substituted hydrazines due to the comparable reactivity of the nitrogen atoms in hydrazine and the resulting allylhydrazines. dtic.mildtic.mil The separation of these products is notoriously difficult due to their similar boiling points, making traditional distillation an inefficient and costly purification method on a large scale. umich.edu
Key Challenges in Scaling-Up this compound Synthesis:
| Challenge | Description |
| Selectivity Control | Difficulty in preventing the formation of over-alkylated byproducts (e.g., triallylhydrazine) and isomeric impurities (1,2-diallylhydrazine) during the direct alkylation of hydrazine. |
| Exothermic Reactions | The alkylation of hydrazine is an exothermic process. Inadequate heat removal in large reactors can lead to temperature spikes, promoting side reactions and posing safety risks. |
| Handling of Hazardous Materials | Hydrazine is a toxic and potentially explosive substance, requiring specialized handling procedures and equipment to ensure worker and environmental safety. Allyl halides are also toxic and corrosive. |
| Product Separation and Purification | The close boiling points of the various alkylated hydrazine products make separation by conventional distillation challenging and energy-intensive. umich.edu |
| Waste Generation | The synthesis can generate significant amounts of salt byproducts and solvent waste, which require proper disposal and add to the overall process cost. |
Process Intensification Strategies for this compound Production:
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. umich.edu For the production of this compound, several process intensification strategies could be highly beneficial.
Continuous flow chemistry, in particular, offers significant advantages over traditional batch processing for this synthesis. By performing the reaction in a microreactor or a plug flow reactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. brocku.ca This enhanced control can significantly improve reaction selectivity and minimize the formation of unwanted byproducts. The high surface-area-to-volume ratio in flow reactors facilitates rapid heat transfer, mitigating the risks associated with exothermic reactions. brocku.ca
Another promising area for process intensification is the use of alternative energy sources, such as microwave irradiation. Microwave-assisted synthesis can often accelerate reaction rates and improve yields in organic synthesis. While specific studies on this compound are limited, the general application of microwave heating to alkylation reactions suggests potential for reducing reaction times and improving energy efficiency.
Potential Benefits of Process Intensification in this compound Production:
| Intensification Strategy | Potential Benefit |
| Continuous Flow Chemistry | Improved selectivity, enhanced safety through better temperature control, reduced reactor volume, and potential for automated, continuous production. brocku.ca |
| Microreactors | High heat and mass transfer rates, leading to faster reactions and better control over product distribution. |
| Microwave-Assisted Synthesis | Accelerated reaction rates, potentially leading to shorter processing times and reduced energy consumption. |
| Reactive Distillation | In-situ product removal, which can drive the reaction to completion and simplify downstream processing. |
| Phase-Transfer Catalysis | In a two-phase system, a phase-transfer catalyst can facilitate the reaction between reactants in different phases, potentially improving reaction rates and selectivity. |
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1,1 Diallylhydrazine
Fundamental Reactivity Patterns of the Hydrazine (B178648) Moiety
The reactivity of 1,1-diallylhydrazine is fundamentally dictated by the electronic characteristics of its hydrazine and allyl components. The hydrazine moiety, with its two adjacent nitrogen atoms, provides nucleophilic and basic properties, while the allyl groups introduce the potential for reactions at the double bonds and the allylic positions.
The hydrazine functional group is characterized by the presence of two nitrogen atoms, each with a lone pair of electrons, making it a potent nucleophile and a base. wikipedia.orgbyjus.com Hydrazine's basicity is comparable to that of ammonia (B1221849). wikipedia.org It can accept a proton to form the hydrazinium (B103819) ion, as described by the following equilibrium:
N₂H₄ + H₂O ⇌ [N₂H₅]⁺ + OH⁻ wikipedia.org
This basicity allows it to participate in various acid-base reactions.
As a nucleophile, hydrazine and its derivatives readily attack electron-deficient centers. wikipedia.org A classic example is the reaction with aldehydes and ketones to form hydrazones. wikipedia.org This reaction proceeds through nucleophilic addition to the carbonyl carbon, followed by dehydration. wikipedia.orgfiveable.me
| Compound | pK_b |
| Ammonia | 4.75 |
| Hydrazine | 5.9 |
This table illustrates the comparable basicity of hydrazine and ammonia.
The nucleophilicity of hydrazines has been systematically studied. Kinetic studies of reactions with various electrophiles, such as benzhydrylium ions, have been used to determine nucleophilicity parameters. acs.orgresearchgate.net These studies indicate that hydrazine's nucleophilicity is similar to that of methylamine (B109427) in both water and acetonitrile (B52724). acs.orgresearchgate.net This suggests that the replacement of a hydrogen atom in ammonia with an amino group has a comparable effect on nucleophilicity as replacing it with a methyl group. acs.orgresearchgate.net
The allyl groups in this compound introduce a different set of reactive sites. The carbon-carbon double bond (C=C) is electron-rich and susceptible to electrophilic addition reactions. libretexts.orgmsu.edu Reagents like hydrogen halides (HX) can add across the double bond, with the electrophilic hydrogen atom attaching to one carbon and the nucleophilic halide to the other. libretexts.org The mechanism typically involves the formation of a carbocation intermediate. libretexts.org
The allylic position—the sp³-hybridized carbon atom adjacent to the double bond—exhibits enhanced reactivity. wikipedia.org The C-H bonds at the allylic position are weaker than typical alkane C-H bonds, making them susceptible to radical substitution reactions, such as allylic halogenation. wikipedia.orgpressbooks.pub This increased reactivity is due to the resonance stabilization of the resulting allyl radical. slideorbit.comliu.edu
Furthermore, the allyl group can participate in various transition-metal-catalyzed reactions and conjugate additions. wikipedia.orgnih.gov For instance, allyl silanes can be activated to form allylic radicals that undergo conjugate addition to α,β-unsaturated aldehydes. nih.gov
| Reaction Type | Reagent/Condition | Product Type |
| Electrophilic Addition | HBr | Alkyl Halide |
| Radical Halogenation | NBS, heat/light | Allylic Halide |
| Oxidation | OsO₄ | Diol |
| Conjugate Addition | Organocuprates | 1,4-Adduct |
This table summarizes some of the key transformations that the allyl moiety can undergo.
Nucleophilic and Basic Properties in Organic Transformations
Detailed Mechanistic Investigations of this compound-Involved Reactions
The combination of the hydrazine and allyl functionalities in this compound leads to complex and interesting reactivity, including pericyclic reactions and various addition pathways.
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a conjugated π-electron system. wikipedia.orgstudysmarter.co.uk
Derivatives of diallylhydrazine can be expected to participate in nih.govnih.gov-sigmatropic rearrangements, analogous to the well-known Cope and Claisen rearrangements. The nih.govnih.gov-sigmatropic rearrangement involves a 6-electron, 6-membered cyclic transition state. While specific studies on this compound are not extensively detailed in this context, the general principles of sigmatropic rearrangements of related structures, such as cyclopropenylcarbinol derivatives, have been investigated. beilstein-journals.org These rearrangements are often driven by factors like the release of ring strain or the formation of a more stable conjugated system. beilstein-journals.org For example, Mn(I)-catalyzed sigmatropic rearrangements of β,γ-unsaturated alcohols have been shown to proceed via C-C σ-bond activation. nih.gov
The nucleophilic nature of the hydrazine moiety in this compound allows it to act as a mediator in addition reactions to unsaturated substrates. For instance, hydrazines can add to carbon-carbon triple bonds in a reaction known as hydrohydrazination. ut.ee
The allyl groups themselves can undergo addition reactions. Electrophilic addition to the double bonds of this compound would proceed via a carbocation intermediate. libretexts.org The regioselectivity of such additions would be governed by Markovnikov's rule, which states that the electrophile (e.g., H⁺) adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. msu.edu This leads to the formation of the more stable carbocation intermediate. liu.edu
Many reactions involving this compound or its derivatives proceed through multi-step mechanisms involving various reactive intermediates. A reaction mechanism describes the sequence of elementary steps that occur as reactants are converted to products. libretexts.orgopentextbc.ca
Hydrazone Intermediates: Formed from the reaction of the hydrazine moiety with carbonyl compounds. wikipedia.org These can be further transformed, for example, in the Wolff-Kishner reduction. fiveable.me
Carbocation Intermediates: Generated during electrophilic addition to the allyl double bonds. libretexts.orgmasterorganicchemistry.com Their stability (tertiary > secondary > primary) dictates the regiochemical outcome of the reaction. liu.edu
Radical Intermediates: Formed during reactions at the allylic position, such as allylic bromination with N-bromosuccinimide (NBS). pressbooks.publiu.edu The stability of these radicals is enhanced by resonance. liu.edu
The elucidation of these multi-step pathways often requires kinetic studies and the trapping or spectroscopic observation of intermediates. acs.orgresearchgate.net For instance, the kinetics of the reactions of hydrazines with electrophiles like benzhydrylium ions have been studied using techniques such as stopped-flow and laser-flash spectroscopy to determine rate constants and nucleophilicity parameters. acs.orgresearchgate.net
| Intermediate Type | Precursor Reaction | Key Feature |
| Hydrazone | Reaction with Aldehyde/Ketone | C=N-N bond |
| Carbocation | Electrophilic addition to C=C | Positively charged carbon |
| Allyl Radical | H-abstraction from allylic C | Unpaired electron, resonance stabilized |
This table outlines the types of intermediates that can be formed from this compound in various reaction systems.
Addition Reactions to Unsaturated Substrates Mediated by this compound
Chemical Kinetics and Rate Law Determinations
The study of chemical kinetics provides quantitative insight into the rates of chemical reactions and the factors that influence them, such as concentration, temperature, and catalysts. uomus.edu.iq A reaction's rate is determined by monitoring the change in concentration of a reactant or product over time. libretexts.orglibretexts.org The relationship between the reaction rate and the concentration of reactants is mathematically expressed by the rate law. photophysics.comkhanacademy.org
For a hypothetical reaction involving this compound and another reactant 'B', the general form of the rate law would be:
Rate = k[this compound]m[B]n
The rates of chemical reactions are highly dependent on environmental conditions, primarily temperature and pressure. uomus.edu.iq An increase in temperature generally leads to an increase in the reaction rate. savemyexams.comnumberanalytics.com This is because higher temperatures increase the kinetic energy of molecules, resulting in more frequent and energetic collisions, which increases the likelihood that colliding particles will overcome the activation energy barrier. uomus.edu.iq The relationship between the rate constant (k), temperature (T), and activation energy (Ea) is described by the Arrhenius equation: numberanalytics.com
k = A * e(-Ea/RT)
Here, 'A' is the pre-exponential factor related to collision frequency and orientation, and 'R' is the universal gas constant. This equation shows that the rate constant increases exponentially as temperature rises. numberanalytics.com While specific data for this compound is not available, the following table illustrates the typical effect of temperature on a reaction's rate constant.
| Temperature (K) | Hypothetical Rate Constant (s⁻¹) |
| 300 | 1.5 x 10⁻⁴ |
| 310 | 4.2 x 10⁻⁴ |
| 320 | 1.1 x 10⁻³ |
| 330 | 2.8 x 10⁻³ |
Pressure dependence is most significant for gas-phase reactions. For unimolecular/recombination fall-off reactions, the rate generally increases with pressure, whereas for chemically activated bimolecular reactions, the rate may decrease as pressure increases. psu.edu These reactions are often in a "fall-off" region between high and low-pressure limits, requiring more complex rate expressions to describe their kinetics accurately. psu.edu
Each elementary step proceeds through a high-energy, unstable configuration called a transition state. utexas.edustudentdoctor.net The transition state represents the point of maximum energy along the reaction coordinate between reactants and products for a given step. utexas.edu The activation energy of a step is the energy difference between the reactants and the transition state. youtube.com The RDS is the step with the highest activation energy. youtube.com Because transition states are transient and cannot be isolated, their structures are often inferred through computational studies and the application of principles like the Hammond Postulate, which states that the structure of a transition state resembles the species (reactant, intermediate, or product) to which it is closest in energy. libretexts.org For a multi-step reaction involving this compound, experimental and theoretical studies would be required to map the energy profile, locate the transition states for each step, and thereby identify the rate-determining step.
Identification of Rate-Determining Steps and Transition States
Stability and Decomposition Pathways under Controlled Research Conditions
The stability of a chemical compound refers to its resistance to decomposition under specific conditions. The decomposition of a molecule like this compound can be initiated by factors such as heat, light, or interaction with other chemical species. libretexts.org Investigating decomposition pathways is critical for determining a compound's shelf-life and safe handling conditions.
Under controlled research conditions, thermal stability is often assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which measure heat flow and mass change as a function of temperature, respectively. chemrxiv.org These methods can identify the onset temperature of decomposition. For instance, studies on related energetic materials like 1,1-diamino-2,2-dinitroethene (FOX-7) have used these techniques, along with quantum chemical calculations, to determine thermal stability and investigate decomposition mechanisms. bibliotekanauki.plrsc.org
The decomposition of this compound would likely involve the cleavage of its weakest bonds, such as the N-N or C-N bonds, or rearrangements of its allyl groups. Potential decomposition pathways could include:
Homolytic cleavage: Rupture of the N-N bond to form radical species.
Rearrangement: Intramolecular rearrangement reactions, possibly involving the double bonds of the allyl groups.
Elimination reactions: Loss of small molecules.
The specific products formed would depend on the precise conditions (e.g., temperature, pressure, presence of oxygen). researchgate.net While detailed experimental studies on the decomposition of this compound are not prominently featured in the search results, the table below outlines plausible decomposition products based on the general principles of organic and hydrazine chemistry.
| Condition | Plausible Decomposition Pathway | Potential Products |
| Thermal Stress | N-N Bond Cleavage | Diallylamine (B93489) radical, Amino radical |
| Thermal Stress | C-N Bond Cleavage | Allyl radical, Allylhydrazinyl radical |
| Catalytic | Rearrangement/Isomerization | Nitrogen-containing heterocycles |
The stability of organometallic complexes, which can be analogous to the interactions of this compound, is often dictated by the suppression of decomposition pathways like β-elimination. libretexts.org Understanding these pathways is key to designing more stable molecules for various applications. rsc.org
Advanced Applications in Organic Synthesis Utilizing 1,1 Diallylhydrazine
1,1-Diallylhydrazine as a Precursor for Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and agrochemicals, making their efficient synthesis a crucial area of organic chemistry. nih.gov this compound serves as an effective precursor for these structures, leveraging its reactive functionalities to construct diverse heterocyclic scaffolds. solubilityofthings.com
Cycloaddition Reactions (e.g., Diels-Alder) with 1-Hydrazinodienes
The diallyl functionality in this compound can be strategically manipulated to generate 1-hydrazinodienes, which are valuable intermediates in cycloaddition reactions, such as the Diels-Alder reaction. While direct examples of Diels-Alder reactions specifically with 1-hydrazinodienes derived from this compound are not extensively detailed in the provided search results, the general principle of cycloaddition reactions for synthesizing nitrogen-containing heterocycles is well-established. For instance, pyrazolines and pyrazoles, which are five-membered nitrogen heterocycles, can be formed through cycloaddition pathways. wikipedia.orgnih.govnih.govnih.gov The presence of the diene system in 1-hydrazinodienes allows for [4+2] cycloadditions with suitable dienophiles, leading to the formation of six-membered rings that can be further transformed into various nitrogen heterocycles.
Multicomponent Reactions for Scaffold Diversity
Multicomponent reactions (MCRs) are powerful synthetic tools that enable the rapid assembly of complex molecules from three or more starting materials in a single pot. nih.govcsic.espreprints.org this compound can be integrated into MCRs to significantly enhance scaffold diversity, contributing multiple reactive sites (the two allyl groups and the hydrazine (B178648) nitrogen atoms) to the reaction. This allows for the construction of a wide array of nitrogen-containing heterocyclic systems. MCRs are particularly valued for their efficiency, atom economy, and ability to generate diverse chemical libraries, which are crucial for drug discovery and material science. nih.govpreprints.orgnih.gov The ability of MCRs to incorporate orthogonal functional groups into the primary product also allows for subsequent transformations, further increasing scaffold diversity. nih.gov
Role as a Key Building Block in Complex Molecule Synthesis
This compound serves as a key building block in the synthesis of complex molecules, providing a versatile platform for constructing intricate molecular architectures. Its bifunctional nature, with both olefinic and hydrazine functionalities, allows for a range of transformations, including alkylation, addition reactions, and cyclizations. umich.edudtic.mil The ability to selectively functionalize one or both allyl groups, or the nitrogen atoms, makes it a valuable starting material for convergent synthesis strategies. For example, the synthesis of various substituted hydrazines, which are widely used as drugs, pesticides, and precursors in organic synthesis, can be achieved through selective alkylation methods involving hydrazine derivatives. organic-chemistry.org
Development of Novel Reagents and Catalytic Systems Derived from this compound
The unique structure of this compound also lends itself to the development of novel reagents and catalytic systems. While direct examples of catalytic systems derived from this compound itself are not explicitly detailed in the search results, related hydrazine-based compounds have shown catalytic activity. For instance, hydrazine catalysis has been explored in ring-opening metathesis polymerization (ROMP) of cyclobutenes, demonstrating efficient metal-free polymerization with good control over molecular weight and dispersity. chemrxiv.org This highlights the potential for hydrazine derivatives to act as catalysts or ligands in various organic transformations. The development of new synthetic methods often involves the creation of specialized reagents that can facilitate specific transformations or improve reaction efficiency. Given the reactivity of the allyl and hydrazine functionalities, this compound could be a precursor for novel reagents designed for specific synthetic challenges, such as selective functionalization or the formation of challenging chemical bonds.
Coordination Chemistry of 1,1 Diallylhydrazine As a Ligand
Denticity and Coordination Modes of 1,1-Diallylhydrazine with Metal Centers
Ligands are molecules or ions that donate electron pairs to a central metal atom or ion to form a coordination complex byjus.com. The number of donor atoms through which a ligand binds to a metal center is referred to as its denticity byjus.com.
Based on its molecular structure, this compound could theoretically act as a bidentate ligand by coordinating through its two nitrogen atoms. Hydrazine (B178648) (H₂N-NH₂) and its derivatives are known to coordinate to metal centers via their nitrogen lone pairs researchgate.net. In a bidentate mode, both nitrogen atoms would donate electron pairs to the same metal center, forming a chelate ring. This is a common coordination mode for ligands possessing two appropriately positioned donor atoms researchgate.net. For instance, many hydrazone ligands, which contain an azomethine (C=N) group and a hydrazine-derived nitrogen, exhibit bidentate N,N- or N,O-coordination xiahepublishing.comnih.gov. While the general principle of hydrazine-based bidentate coordination is well-known, specific experimental evidence or detailed studies confirming this mode for this compound are not found in the available literature.
Beyond nitrogen donation, the allyl groups in this compound contain carbon-carbon double bonds, which are known to engage in π-coordination with transition metals nih.gov. Transition metal allyl complexes typically involve the allyl ligand binding to metals via all three carbon atoms (η³-binding mode) or sometimes via only one carbon atom (η¹-binding mode) nih.govsysrevpharm.org. The η³-allyl group is classified as an LX-type ligand, acting as a 3-electron donor nih.gov. The molecular orbitals of the allyl ligand can interact with metal d-orbitals, leading to ligand-to-metal σ-donation and metal-to-ligand π-backbonding sysrevpharm.org. Therefore, it is theoretically possible that the allyl unsaturation in this compound could participate in coordination, potentially leading to more complex coordination modes involving both nitrogen and carbon atoms. However, there are no reported studies or examples demonstrating such mixed N,C-coordination for this compound in the literature.
Bidentate Coordination through Nitrogen Atoms
Synthesis and Structural Elucidation of Metal Complexes with this compound
The synthesis of metal complexes typically involves reacting a metal salt with a ligand in a suitable solvent, often under reflux conditions nih.govbendola.com. Characterization techniques such as elemental analysis, infrared (IR) spectroscopy, UV-Vis spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, magnetic susceptibility measurements, and X-ray crystallography are commonly employed to confirm the formation and elucidate the structure of the resulting complexes nih.gov. For example, the synthesis of various hydrazone-based metal complexes often involves condensation reactions followed by reaction with metal salts, with characterization confirming coordination through nitrogen and oxygen atoms xiahepublishing.com. Despite these general synthetic and characterization methodologies for metal-ligand complexes, specific information regarding the synthesis and structural elucidation of metal complexes formed with this compound is not found in the available scientific literature.
Catalytic Applications of this compound-Metal Complexes in Organic Transformations
Metal complexes, particularly those involving transition metals, are widely utilized as catalysts in various organic transformations due to their ability to activate substrates and facilitate reaction pathways . Hydrazone-transition metal complexes, for instance, have garnered significant attention for their catalytic applications in various organic reactions, including condensation reactions researchgate.net. The catalytic activity often stems from the unique electronic and steric properties imparted by the ligand to the metal center, influencing its reactivity and selectivity . While the broader field of metal-ligand catalysis is extensive, no specific catalytic applications involving this compound-metal complexes in organic transformations have been reported in the accessible literature.
Integration of 1,1 Diallylhydrazine in Polymer Science and Materials Chemistry Research
1,1-Diallylhydrazine as a Monomer in Polymerization Processes
This compound serves as a versatile monomer for the creation of polymers with unique architectures and functionalities. The presence of two allyl groups allows it to undergo polymerization through various mechanisms, leading to materials with distinct structural characteristics.
The radical polymerization of diallyl compounds, including this compound, is a key method for synthesizing soluble polymers containing cyclic repeating units. This process, known as cyclopolymerization, involves an alternating intramolecular and intermolecular chain propagation mechanism. In the case of this compound, the polymerization is typically initiated by a radical source, which attacks one of the allyl double bonds. This is followed by an intramolecular cyclization step to form a five- or six-membered ring, with the radical now on the ring structure. The propagation then continues by this cyclized radical attacking an allyl group of another monomer molecule. This mechanism is crucial as it reduces the propensity for crosslinking, which is often observed in the polymerization of divinyl monomers, thereby yielding soluble and processable polymers.
Research into the radical polymerization of diallylamine (B93489) derivatives provides a foundational understanding applicable to this compound. Studies have shown that the extent of cyclization and the final polymer structure are highly dependent on monomer concentration and the nature of the initiator.
The use of this compound as a monomer enables the creation of diverse polymer architectures. Primarily, radical polymerization leads to linear polymers containing cyclic units within the main chain. The specific ring size (five- or six-membered) formed during the intramolecular cyclization step influences the rigidity and thermal properties of the resulting polymer.
Under specific reaction conditions, such as higher monomer concentrations or the use of particular initiators, intermolecular reactions can become more prevalent, leading to branched structures or even crosslinked networks. This transition from linear to network polymers is a critical aspect of controlling the material's properties, moving from soluble thermoplastics to insoluble and infusible thermosets. The degree of crosslinking can be tailored by adjusting the polymerization parameters, offering a pathway to materials with varying mechanical strengths and solvent resistance.
Radical Polymerization Studies of Diallylhydrazines
Crosslinking Applications in Advanced Polymeric Materials
Beyond its role as a primary monomer, this compound is a highly effective crosslinking agent. Its two allyl groups can react with and connect existing polymer chains, a process fundamental to the creation of robust and stable materials. This is particularly valuable in the formation of hydrogels, elastomers, and other network polymers.
In this application, this compound is typically introduced into a formulation containing a primary polymer or monomer. Upon initiation, often by thermal or photochemical means, the allyl groups of the diallylhydrazine react with active sites on the polymer chains, forming covalent bonds that create a three-dimensional network. The hydrazine (B178648) functionality remains as a pendant group within the polymer network, imparting specific chemical properties to the final material, such as the ability to chelate metal ions or to be a site for further chemical modification. The efficiency of crosslinking and the resulting network density can be precisely controlled by the concentration of this compound used.
Functionalization of Polymer Surfaces and Monolithic Structures using this compound
The reactivity of the allyl groups in this compound makes it a suitable molecule for the functionalization of polymer surfaces and the modification of porous monolithic structures. This is a key strategy for altering the surface properties of a material, such as its hydrophilicity, reactivity, or ability to bind specific molecules.
One common method for surface functionalization involves grafting this compound onto a polymer surface that has been pre-activated with radical-initiating sites. For instance, techniques like plasma treatment, UV irradiation, or chemical initiation can create radicals on the surface of a polymer. When exposed to this compound, one of its allyl groups can react with a surface radical, covalently attaching the molecule. The second, unreacted allyl group and the hydrazine moiety are then exposed on the surface, available for further reactions. This approach has been used to introduce reactive handles on otherwise inert polymer surfaces, enabling the subsequent attachment of biomolecules, catalysts, or other functional moieties. A similar principle applies to the functionalization of porous polymer monoliths, where the high surface area of the monolith can be endowed with the chemical reactivity of the diallylhydrazine.
Investigation of this compound in Supramolecular Assembly and Polymerization
The field of supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. While research in this specific area for this compound is still emerging, its molecular structure suggests potential for participation in such assemblies.
The hydrazine group of this compound, with its lone pairs of electrons and hydrogen bond donor/acceptor capabilities, can participate in directed hydrogen bonding interactions. This could allow it to act as a building block in the formation of ordered supramolecular structures. For example, in the presence of complementary molecules, it could self-assemble into larger, well-defined architectures. Furthermore, if these supramolecular assemblies correctly position the allyl groups of multiple this compound molecules, it could facilitate a "supramolecular polymerization," where a subsequent polymerization reaction is templated by the initial non-covalent assembly. This advanced concept could lead to the creation of highly ordered polymeric materials that are difficult to achieve through traditional polymerization methods.
Computational and Theoretical Investigations of 1,1 Diallylhydrazine
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-diallylhydrazine at the atomic level. These methods, derived from the principles of quantum mechanics, are used to determine the electronic wavefunctions of molecules, which in turn allows for the calculation of various molecular properties such as structure, energy, and spectra. Ab initio methods, a subset of these calculations, are derived directly from theoretical principles without the inclusion of experimental data, though they may involve mathematical approximations.
Energy Landscapes and Conformational Analysis
The conformational landscape of a molecule describes the relative energies of all its possible three-dimensional arrangements. For a flexible molecule like this compound, with its two allyl groups attached to a nitrogen atom, a multitude of conformations exist due to rotation around single bonds. Computational methods can map this energy landscape, identifying low-energy, stable conformations and the energy barriers that separate them. This analysis is crucial as the molecule's shape influences its reactivity and interactions. The energy landscape can be visualized by plotting structural deviations against their energies, revealing the most probable and stable states. Some molecules can even exist in multiple stable conformations, leading to a "multifunnel" energy landscape where different structures are favored under different conditions.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are at the "frontier" of electron occupancy and are central to a molecule's chemical reactivity. The HOMO is considered the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter, influencing the molecule's electronic properties and reactivity. For this compound, FMO analysis can predict its behavior in various chemical reactions, such as cycloadditions, by examining the interactions between its frontier orbitals and those of a reacting partner. The localization of these orbitals on different parts of the molecule can also provide insights into its reactivity.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. It has become an invaluable tool for studying reaction mechanisms, providing detailed insights into reaction pathways, transition states, and intermediates. DFT calculations can accurately predict the geometries of these critical points along a reaction coordinate.
Elucidation of Mechanistic Details and Selectivity
DFT studies are instrumental in unraveling the intricate details of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway. This allows for the determination of activation energies, which are the energy barriers that must be overcome for a reaction to occur. Lower activation energies indicate more favorable reaction pathways. DFT can also explain the selectivity of a reaction, for instance, why a particular stereoisomer is formed preferentially, by comparing the activation barriers of different possible pathways. The theory has been successfully applied to understand various reaction types, including cycloadditions and palladium-catalyzed functionalizations.
Prediction of Reaction Outcomes and Intermediates
A significant advantage of DFT is its predictive power. Computational models can be used to forecast the likely products of a reaction before it is ever performed in a laboratory. This is achieved by systematically exploring potential reaction pathways and identifying the one with the lowest energy barrier. Furthermore, DFT can identify and characterize transient intermediates that may be difficult or impossible to detect experimentally. This capability to predict reaction outcomes and intermediates is accelerating the discovery and optimization of new chemical transformations.
Molecular Dynamics Simulations for Conformational Flexibility and Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the conformational flexibility and interactions of molecules over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, generating trajectories that reveal how the system evolves.
MD simulations are particularly useful for studying the conformational flexibility of molecules like this compound. By tracking the positions of atoms over time, these simulations can reveal the range of accessible conformations and the transitions between them. This is crucial for understanding how the molecule's shape changes in different environments and how these changes might affect its function.
MD simulations also excel at characterizing intermolecular interactions, such as hydrogen bonds and van der Waals forces, between this compound and other molecules, including solvents or reactants. These interactions play a critical role in determining the molecule's behavior in solution and its reactivity.
| Compound Name |
| This compound |
Predictive Modeling for Novel Reactivity and Derivative Designsumitomo-chem.co.jp
Computational and theoretical chemistry offer powerful tools for predicting the behavior of molecules, accelerating the discovery of new reactions and the design of novel, functional derivatives. While comprehensive predictive modeling studies focused specifically on this compound are not extensively detailed in publicly accessible literature, the established methodologies of computational chemistry provide a clear framework for how such investigations would be conducted. These approaches allow researchers to move beyond empirical, trial-and-error experimentation and towards a rational, in-silico-guided design process.
The core of predictive modeling lies in using computational methods, particularly Density Functional Theory (DFT), to calculate the electronic and structural properties of a molecule. These calculated properties, often called quantum chemical descriptors, serve as a quantitative basis for understanding and predicting chemical reactivity. For a molecule like this compound, key areas of investigation would include identifying the most likely sites for electrophilic or nucleophilic attack, predicting the outcomes of reactions such as cycloadditions or rearrangements, and understanding how modifications to the molecular structure would tune its reactivity.
Machine learning and other statistical models can then be trained on datasets of these computed descriptors to forecast the outcomes of reactions or the properties of yet-unsynthesized derivatives. This synergy between quantum chemistry and data-driven models is central to modern chemical discovery.
Quantum Chemical Descriptors for Reactivity
The first step in building a predictive model for this compound would involve calculating a series of quantum chemical descriptors. These values provide insight into the molecule's stability, electron distribution, and susceptibility to chemical transformation. Key descriptors that would be calculated using DFT methods (e.g., at a B3LYP/6-311++G(d,p) level of theory) are detailed below.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. The HOMO energy (EHOMO) indicates the ability to donate electrons, while the LUMO energy (ELUMO) reflects the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions show electron-poor areas (positive potential), which are prone to nucleophilic attack. For this compound, MEP analysis would highlight the reactivity of the nitrogen lone pairs and the π-systems of the allyl groups.
The following table illustrates the type of data that would be generated for this compound in such a computational study.
Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound Note: These values are representative examples for illustrative purposes and are based on typical ranges for similar organic molecules.
| Descriptor | Symbol | Illustrative Value | Significance for Reactivity |
| HOMO Energy | EHOMO | -5.8 eV | Indicates electron-donating ability (nucleophilicity) |
| LUMO Energy | ELUMO | 0.9 eV | Indicates electron-accepting ability (electrophilicity) |
| HOMO-LUMO Gap | ΔE | 6.7 eV | Index of chemical stability and reactivity |
| Ionization Potential | IP | 5.8 eV | Energy required to remove an electron |
| Electron Affinity | EA | -0.9 eV | Energy released when an electron is added |
| Chemical Hardness | η | 3.35 eV | Resistance to change in electron configuration |
| Electronegativity | χ | 2.45 eV | Tendency to attract electrons |
| Electrophilicity Index | ω | 0.89 eV | Measure of electrophilic power |
Predictive Modeling for Derivative Design
Building on the foundational reactivity data, computational models can be used to design novel derivatives of this compound with tailored properties. This process involves the in silico modification of the parent structure—for instance, by adding electron-withdrawing or electron-donating groups to the allyl chains or substituting the hydrogens on the terminal nitrogen—and then recalculating the quantum chemical descriptors for each new virtual compound.
This approach allows for the rapid screening of hundreds of potential derivatives without the need for laboratory synthesis. For example, if the goal were to design a derivative that is more susceptible to a specific type of cycloaddition reaction, researchers would look for modifications that lower the HOMO-LUMO gap or alter the MEP surface to favor the desired reaction pathway. A quantitative structure-activity relationship (QSAR) model could be developed to correlate specific structural features with a desired reactivity outcome.
The table below demonstrates how a predictive study might compare the properties of hypothetical this compound derivatives to the parent compound.
Table 2: Comparative Analysis of Predicted Properties for Hypothetical this compound Derivatives Note: Values are for illustrative purposes to demonstrate the concept of in silico derivative design.
| Compound | Substituent (R) on N-2 | Predicted HOMO-LUMO Gap (ΔE) | Predicted Dipole Moment (μ) | Predicted Reactivity Trend |
| This compound | -H | 6.7 eV | 1.5 D | Baseline |
| Derivative A | -NO2 (Electron-Withdrawing) | 5.9 eV | 4.2 D | Increased electrophilicity, higher reactivity |
| Derivative B | -CH3 (Electron-Donating) | 6.9 eV | 1.7 D | Increased nucleophilicity, slightly lower reactivity |
| Derivative C | -C(O)CH3 (Acyl) | 6.2 eV | 3.8 D | Modified reactivity at N-2, potential for new pathways |
By analyzing such data, computational chemists can identify the most promising candidates for synthesis, significantly streamlining the research and development process. This predictive approach not only accelerates the discovery of molecules with novel reactivity but also provides deep mechanistic insights that are often difficult to obtain through experimental methods alone.
Advanced Analytical and Spectroscopic Research Techniques for 1,1 Diallylhydrazine
Application of Mass Spectrometry for Mechanistic Elucidation (e.g., Intermediates and Adducts)
Mass spectrometry (MS) is a powerful technique for elucidating reaction mechanisms by identifying transient intermediates and stable adducts. In the context of 1,1-diallylhydrazine, MS can provide critical data on its fragmentation patterns and its interaction with other molecules.
Detailed Research Findings:
When analyzing this compound, the molecule is first ionized, typically through electron impact (EI) or a softer chemical ionization (CI) method. EI mass spectrometry would likely cause significant fragmentation, providing structural information. The molecular ion peak (M+) would be observed, and key fragments would correspond to the loss of allyl groups or other parts of the molecule. The analysis of these fragments helps confirm the molecular structure.
In mechanistic studies, MS is crucial for detecting short-lived reaction intermediates. While direct detection is challenging, these species can often be "trapped" by reacting them with a specific agent, and the resulting stable adduct is then analyzed by MS. Furthermore, if this compound or its metabolites form covalent adducts with biomolecules like proteins, mass spectrometry can identify the modified species. High-resolution mass spectrometry (HRMS) would allow for the determination of the precise elemental composition of these intermediates and adducts, enhancing the confidence of identification.
| Species | Hypothetical m/z | Ionization Method | Significance |
|---|---|---|---|
| [M]+ (Molecular Ion) | 112.10 | EI/CI | Confirms molecular weight of this compound. |
| [M-C₃H₅]+ | 71.06 | EI | Indicates loss of one allyl radical, a common fragmentation pathway. |
| [M+H]+ | 113.11 | CI | Protonated molecule, often the base peak in soft ionization, confirming molecular weight. |
| [M+Na]+ | 135.09 | ESI | Sodium adduct, common in electrospray ionization. |
High-Resolution NMR Spectroscopy for Stereochemical and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the foremost technique for determining the three-dimensional structure of molecules in solution. For a flexible molecule like this compound, NMR provides invaluable data on its conformational preferences and stereochemical details.
Detailed Research Findings:
The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the presence of the two chemically equivalent but potentially magnetically non-equivalent allyl groups. High-resolution NMR can resolve the signals for the vinyl and allylic protons, and the coupling constants (J-values) between them can provide information about the dihedral angles and, by extension, the preferred conformation of the allyl chains.
A key area of investigation using NMR would be the conformational dynamics related to rotation around the N-N and N-C bonds. At room temperature, rotation may be fast on the NMR timescale, leading to averaged signals. However, by using variable-temperature NMR (dynamic NMR or DNMR), it may be possible to slow this rotation sufficiently to observe distinct signals for different conformers. The appearance of separate sets of peaks at low temperatures would provide direct evidence of multiple stable conformations in equilibrium. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential for unambiguously assigning all proton and carbon signals, which is the first step in any detailed structural analysis.
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | N-H₂ | ~3.5 - 4.5 | Singlet (broad) | Position is variable and depends on solvent and concentration. |
| ¹H | N-CH₂-CH= | ~3.0 - 3.5 | Doublet | Coupling to the adjacent vinyl proton. |
| ¹H | -CH=CH₂ | ~5.0 - 5.3 | Multiplet | Complex pattern due to geminal and cis/trans coupling. |
| ¹H | -CH=CH₂ | ~5.7 - 6.0 | Multiplet | Complex pattern due to coupling with three other protons. |
| ¹³C | N-CH₂- | ~55 - 65 | - | Shielded by nitrogen. |
| ¹³C | -CH=CH₂ | ~115 - 120 | - | Typical range for terminal alkene carbons. |
| ¹³C | -CH=CH₂ | ~130 - 135 | - | Typical range for internal alkene carbons. |
Chromatographic Methods (e.g., GC-MS) for By-product Identification in Complex Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds in complex mixtures. It is particularly well-suited for analyzing the products and by-products from the synthesis or degradation of this compound.
Detailed Research Findings:
In a typical GC-MS analysis, the sample mixture is injected into the gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that serves as a chemical fingerprint for identification. By comparing the obtained mass spectra with spectral libraries (e.g., NIST), unknown by-products can be tentatively or definitively identified.
For reactions involving this compound, GC-MS can be used to identify impurities from its synthesis, such as mono-allylhydrazine, unreacted hydrazine (B178648), or over-alkylated products. It is also effective for identifying degradation products. For polar by-products that are not sufficiently volatile for GC analysis, a chemical derivatization step, such as silylation, can be employed to increase their volatility and improve their chromatographic behavior. The methodology is analogous to that used for quantifying the transformation products of the related compound 1,1-dimethylhydrazine (B165182) (UDMH) in aqueous solutions.
| Potential By-product | Analytical Challenge | GC-MS Solution |
|---|---|---|
| Mono-allylhydrazine | Higher polarity than the target compound. | GC with a polar column; possible derivatization to improve peak shape. |
| Tri-allylhydrazinium salt | Non-volatile ionic species. | Indirect analysis; may require pyrolysis-GC-MS or a different technique like LC-MS. |
| Cyclized products | Isomers may co-elute. | Use of high-resolution capillary columns and slow temperature ramps to achieve separation. |
| Oxidation products | May be thermally unstable. | Lower injection port temperature; use of derivatization to increase stability. |
In-Situ Spectroscopic Monitoring of Reactions Involving this compound
In-situ spectroscopy allows for the real-time monitoring of chemical reactions as they occur, without the need to withdraw samples. This provides dynamic information about reaction kinetics, the formation and decay of intermediates, and the influence of reaction conditions.
Detailed Research Findings:
Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly powerful for in-situ monitoring. By inserting a probe directly into the reaction vessel (e.g., an Attenuated Total Reflectance (ATR) probe for FTIR), spectra can be collected continuously. For a reaction involving this compound, one could monitor the decrease in the intensity of vibrational bands characteristic of the reactants, such as the N-H stretching vibrations or the C=C stretching of the allyl groups. Simultaneously, the appearance and increase of bands corresponding to products or intermediates can be tracked.
This approach provides a kinetic profile of the reaction, helping to determine reaction rates and orders. It can also provide direct evidence for proposed intermediates if they exist at a detectable concentration and have a unique spectral signature. For example, in a polymerization or addition reaction involving the allyl groups, the rapid disappearance of the vinyl C=C stretching and C-H bending bands would be clearly observable. This type of real-time data is crucial for reaction optimization and for gaining a fundamental understanding of the reaction mechanism.
| Technique | Information Provided | Applicability to this compound Reactions |
|---|---|---|
| ATR-FTIR | Changes in functional groups (N-H, C=C, C-N). | Excellent for monitoring consumption of allyl groups and N-H bonds in solution. |
| Raman Spectroscopy | Changes in symmetric vibrations and non-polar bonds (C=C). | Complementary to FTIR, especially useful in aqueous media and for symmetric C=C bonds. |
| In-Situ NMR | Detailed structural changes of all soluble species. | Provides the most structural detail but is less sensitive and requires a specialized setup. |
| UV-Vis Spectroscopy | Changes in chromophores (conjugated systems). | Applicable if reactants or products contain chromophores (e.g., formation of conjugated systems). |
Biochemical Interactions and Mechanistic Biological Studies at a Molecular Level
Interaction with Biomolecules: Mechanistic Insights
The interaction of small molecules with biomolecules is a fundamental aspect of cellular function and pharmacology. These interactions, which can range from transient binding to covalent modification, govern numerous biological processes. The study of these interactions provides mechanistic insights into how a compound exerts its biological effects.
For hydrazine (B178648) derivatives, interactions with biomolecules are often mediated by their reactivity. As discussed, enzymatic activation can lead to the formation of reactive species that can covalently bind to proteins and nucleic acids. For example, studies with 1,2-diallylhydrazine (B1215290) have shown its reactivity with reactive oxygen species (ROS), which can lead to the formation of various products and may contribute to its biological activity.
Techniques like biolayer interferometry (BLI), surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) are instrumental in characterizing these interactions, providing data on binding affinity, kinetics, and thermodynamics. Molecular docking studies can further provide computational insights into the binding modes and energetics of these interactions.
| Technique | Principle | Information Obtained | Relevance to 1,1-Diallylhydrazine Research |
|---|---|---|---|
| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor surface upon molecular binding. | Real-time kinetics (association and dissociation rates), affinity, and concentration. | Could be used to study the binding of this compound or its derivatives to target proteins in a label-free manner. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip as molecules bind. | Affinity, stoichiometry, and kinetics of interactions. | Applicable for detailed characterization of the interaction between this compound and its potential biological targets. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity, stoichiometry, and thermodynamic parameters (enthalpy and entropy). | Provides a complete thermodynamic profile of the binding interaction, revealing the driving forces. |
| Molecular Docking | Computational simulation of the binding of a ligand to a receptor. | Preferred binding poses, binding energy, and key interacting residues. | Can predict and rationalize the interaction of this compound with target enzymes or receptors at the atomic level. |
Development of this compound Derivatives as Biochemical Probes
Biochemical probes are essential tools for studying biological systems. They can be used to detect, visualize, and identify specific biomolecules, such as active enzymes, or to investigate cellular processes. The development of probes based on a particular scaffold, like this compound, involves chemical synthesis to introduce reporter groups (e.g., fluorophores) or reactive functionalities.
Hydrazine derivatives, due to their reactivity and structural similarities to enzyme substrates, are attractive candidates for the development of activity-based probes (ABPs). ABPs are designed to covalently bind to the active site of a target enzyme, allowing for its specific detection and characterization.
The synthesis of such probes often involves multi-step chemical reactions. For instance, a general strategy for creating peptide-based ABPs involves solid-phase peptide synthesis followed by the addition of a reactive "warhead" at the N-terminus. For this compound derivatives, synthetic strategies could involve modifying the allyl groups or the hydrazine moiety to incorporate desired functionalities. The versatility of hydrazine chemistry allows for the creation of a diverse range of derivatives with tunable properties.
The application of these probes can range from in vitro assays to cellular imaging. For example, fluorescently labeled diallylhydrazine derivatives could potentially be used to visualize the localization and activity of their target enzymes within cells.
Future Research Directions and Emerging Opportunities
Exploration of Unexplored Reactivity Manifolds
While the fundamental reactivity of hydrazines and alkenes is well-established, the specific intramolecular interplay and unique reactivity of 1,1-diallylhydrazine remain largely untapped. Future research should systematically investigate its behavior in various reaction classes.
Pericyclic Reactions: The 1,2-diaza-Cope rearrangement, a type of sigmatropic reaction, has been noted for β,γ-unsaturated hydrazones to produce N-allylhydrazines. Investigating the potential for this compound to undergo similar thermally or photochemically induced rearrangements could lead to novel heterocyclic structures.
Cycloaddition Reactions: The dual allyl groups present ideal dienophiles or dienes for cycloaddition reactions. Systematic studies of its participation in [4+2] Diels-Alder reactions, [3+2] dipolar cycloadditions with species like nitrones or azides, and [2+2] photocycloadditions could yield a diverse library of complex polycyclic nitrogen-containing compounds. The intramolecular potential of these reactions, where one allyl group reacts with the other, also warrants investigation.
Metal-Catalyzed Transformations: Modern organometallic catalysis offers vast opportunities. The allyl groups could be targets for reactions like hydroamination, hydrohydrazination, or cross-coupling. Furthermore, the N-N bond itself could be a handle for transformations, potentially enabling N-N bond cleavage and functionalization, a strategy that has been explored for other hydrazine (B178648) derivatives.
Radical Chemistry: The allyl groups are susceptible to radical addition. Exploring controlled radical reactions, such as thiol-yne or thiol-ene type click chemistry, could be a powerful tool for functionalization or polymerization. Additionally, the hydrazine moiety itself can react with radical oxidants, as seen in the case of allylhydrazine (B1197363) which generates gas upon oxidation, suggesting potential for radical-initiated fragmentation pathways.
Synergistic Integration of Computational and Experimental Approaches
To guide and accelerate the exploration of this compound's reactivity, a close integration of computational modeling and experimental validation is essential.
Theoretical studies, primarily using Density Functional Theory (DFT), can provide invaluable foresight into the molecule's behavior. Such studies have been successfully applied to understand the conformational changes, rotational energy barriers, and inversion barriers in the parent hydrazine molecule and its substituted derivatives. For this compound, computational approaches could be employed to:
Map the potential energy surface to identify stable conformers.
Calculate the energies of frontier molecular orbitals (HOMO-LUMO) to predict reactivity in pericyclic reactions.
Model transition states and reaction pathways for potential cycloadditions, rearrangements, and metal-catalyzed processes to predict feasibility and selectivity.
Simulate spectroscopic signatures (NMR, IR, Raman) to aid in the characterization of new products.
These theoretical predictions must be experimentally verified. This synergy allows for a more rational, hypothesis-driven approach to experimental design, saving time and resources while providing deeper mechanistic insights than either approach could alone.
Potential in Novel Materials Science and Engineering Applications
The bifunctional nature of this compound, with its two polymerizable allyl groups, makes it an attractive candidate as a monomer, co-monomer, or cross-linking agent in polymer science. This area represents a significant opportunity for creating new functional materials.
Future research should focus on the polymerization and copolymerization of this compound. The synthesis and polymerization of structurally related diallylamino compounds have already been demonstrated, suggesting the feasibility of this approach. Key research avenues include:
Cyclopolymerization: The 1,6-diene structure of the two allyl groups makes them prime candidates for cyclopolymerization, leading to polymers containing five- or six-membered rings within the polymer backbone. This can impart unique thermal and mechanical properties to the resulting material.
Copolymerization: Introducing this compound as a co-monomer with other vinyl or alkynyl monomers could be used to incorporate the reactive hydrazine moiety into polymer chains. This would create functional polymers that could be further modified post-polymerization or used for applications such as metal ion chelation or as reactive resins.
Thiol-Ene Polymerization: The reaction of the diallyl functionality with dithiol compounds via photo- or thermally-initiated thiol-ene chemistry could produce cross-linked networks or linear polymers with high efficiency and under mild conditions.
The table below outlines potential polymerization strategies and the hypothetical properties of the resulting polymers.
| Polymerization Strategy | Monomer(s) | Potential Polymer Structure | Key Features and Potential Applications |
| Radical Cyclopolymerization | This compound | Linear polymer with pyrrolidine (B122466) or piperidine (B6355638) rings in the backbone. | Enhanced thermal stability; potential as a specialty thermoplastic. |
| Radical Copolymerization | This compound + Styrene | Random copolymer with pendant hydrazine groups. | Reactive polymer for post-synthesis functionalization, grafting, or cross-linking. |
| Thiol-Ene "Click" Polymerization | This compound + Dithiol | Cross-linked thioether network. | Formation of thermoset resins, coatings, or hydrogels with potential for tunable properties. |
Interdisciplinary Research Avenues with Related Fields
The unique chemical properties of this compound suggest several opportunities for collaborative research at the interface of chemistry, biology, and medicine.
Biomedical Diagnostics: A study identified this compound in the volatile organic compounds associated with non-small cell lung cancer, suggesting its potential as a disease biomarker. Further interdisciplinary research is needed to validate this finding and explore its utility in developing non-invasive diagnostic tools.
Chemical Probes for Reactive Oxygen Species (ROS): The related compound, allylhydrazine, has been used to create liposomes that generate gas in the presence of ROS, enabling ultrasound imaging of oxidative stress. A key reaction is the oxidation of the hydrazine followed by a retro-ene reaction that releases nitrogen and propylene (B89431) gas. It is plausible that this compound could be engineered into similar or more advanced chemical probes for detecting ROS, which are implicated in numerous diseases.
Precursor for Bioactive Molecules: Substituted hydrazines are important building blocks in the synthesis of pharmaceuticals and agrochemicals. The reactivity of this compound could be harnessed to create novel heterocyclic scaffolds for screening in drug discovery and crop protection programs.
| Proposed Research Area | Collaborating Field(s) | Objective |
| Volatile Biomarker Validation | Medicine, Analytical Chemistry | To confirm the association of this compound with specific diseases and develop a quantitative detection method for clinical use. |
| ROS-Responsive Imaging Agents | Bioengineering, Radiology | To design and synthesize smart contrast agents based on this compound for in vivo imaging of oxidative stress. |
| Synthesis of Heterocyclic Libraries | Medicinal Chemistry, Pharmacology | To use this compound as a scaffold to generate novel compounds for high-throughput screening against biological targets. |
Challenges and Perspectives in Advancing this compound Research
Despite its potential, advancing research on this compound is not without its challenges. Overcoming these hurdles will be crucial for realizing its potential.
Synthetic Selectivity: The synthesis of substituted hydrazines can be challenging. Classical alkylation of hydrazine often leads to mixtures of mono-, di-, and tri-substituted products that are difficult to separate. While methods using protecting groups or starting from Boc-hydrazine can selectively yield this compound, these routes can be multi-stepped and may not be easily scalable. Developing more efficient, scalable, and selective synthetic protocols is a primary challenge.
Handling and Stability: Like many low-molecular-weight hydrazines, this compound is expected to be a reactive liquid that may oxidize in air. Its stability under various storage and reaction conditions needs to be thoroughly characterized.
Controlled Polymerization: Achieving control over the polymerization of a diallyl monomer can be difficult, often leading to low molecular weights or insoluble cross-linked materials. A significant challenge lies in developing catalytic systems and reaction conditions that allow for controlled polymerization, enabling access to well-defined polymer architectures.
In perspective, this compound is a molecule with considerable untapped potential. While significant synthetic and characterization challenges remain, the prospective rewards are substantial. Future research, driven by a synergistic combination of computational and experimental chemistry, is poised to establish this compound as a valuable building block for creating advanced materials and innovative tools for interdisciplinary science.
Q & A
Q. What are the established synthetic routes for 1,1-diallylhydrazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Alkylation of hydrazine : Reacting hydrazine with allyl chloride under controlled stoichiometric conditions. Optimal yields are achieved using excess allyl halide and inert atmospheres to prevent oxidation .
- Ester hydrolysis : Hydrolysis of this compound-2-carbonic acid methyl ester using hydrazine at elevated temperatures (60–80°C) for 8–12 hours. Vigorous stirring and nitrogen purging minimize side reactions .
Key Considerations : Temperature, solvent choice (e.g., ethanol or DMF), and pH adjustments (e.g., potassium carbonate) are critical to suppress by-products like 1,2-diallylhydrazine.
Q. How can researchers detect and quantify this compound in complex mixtures?
- Methodological Answer : Gas Chromatography-Mass Spectrometry (GC-MS) is preferred. For example:
- Sample Preparation : Fermentation broth or synthetic mixtures are extracted with ethyl acetate, dried, and derivatized (if necessary).
- GC Parameters : Use a non-polar column (e.g., HP-5MS) with a temperature gradient (50°C to 250°C at 10°C/min).
- MS Detection : Compare fragmentation patterns (e.g., base peak at m/z 99) against the NIST 11.L library. Quantify via peak area normalization .
Q. What precautions are necessary for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in amber glass vials under nitrogen at –20°C to prevent oxidation. Avoid contact with transition metals (e.g., Fe³⁺) that catalyze decomposition .
- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Monitor for exothermic side reactions during alkylation steps.
Q. How does this compound differ structurally and reactively from other hydrazine derivatives?
- Methodological Answer :
Advanced Research Questions
Q. What mechanistic role does this compound play in polymer chemistry?
- Methodological Answer : The allyl groups enable radical-mediated cross-linking in polymer networks. For example:
- Free Radical Initiation : Use AIBN (azobisisobutyronitrile) as an initiator at 70–80°C.
- Kinetic Studies : Monitor gelation time via rheometry to optimize cross-link density .
Challenge : Competing side reactions (e.g., allyl group isomerization) require precise control of monomer ratios and initiator concentrations.
Q. How can microbial systems be engineered to produce this compound as a byproduct?
- Methodological Answer :
- Strain Selection : Use Bacillus subtilis with α-acetolactate synthase (ALS) and α-acetolactate decarboxylase (ALDC) pathways.
- Fermentation Optimization : Adjust glucose concentration (10–20 g/L) and aeration rates to favor 1,1-DAH accumulation.
- Analytical Validation : Track metabolites via GC-MS at 72-hour intervals to correlate production with enzyme activity .
Q. What oxidation pathways affect this compound, and how can they be mitigated?
- Methodological Answer :
- Primary Pathway : Autoxidation via hydroxyl radical (•OH) attack, forming hydrazones and nitriles.
- Mitigation Strategies : Add antioxidants (e.g., BHT) at 0.1–0.5 wt% or use chelating agents (e.g., EDTA) to sequester metal ions .
Experimental Design : Use ESR spectroscopy to detect radical intermediates in air-exposed samples.
Q. How should researchers resolve contradictions in data between synthetic and biosynthetic yields of this compound?
- Methodological Answer :
- Data Triangulation : Compare GC-MS results from fermentation broths (biosynthetic) and lab-scale alkylation (synthetic) using identical calibration standards.
- Error Analysis : Quantify batch-to-batch variability in microbial systems (e.g., ±15% due to pH fluctuations) versus synthetic routes (±5% with optimized protocols) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
